molecular formula C17H21N3O5S B10893922 ethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10893922
M. Wt: 379.4 g/mol
InChI Key: QDYRQTAFTNGWLW-UHFFFAOYSA-N
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Description

ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a thienyl group, and multiple ester functionalities, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include ethyl chloroformate, dimethylformamide (DMF), and various catalysts to facilitate esterification and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating signaling pathways. Detailed studies on its molecular interactions and pathways are essential to understand its biological effects fully.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-({[3-(METHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
  • ETHYL 5-({[3-(CARBOXY)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

Uniqueness

ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C17H21N3O5S/c1-6-24-16(22)11-8-12(20(5)19-11)14(21)18-15-13(17(23)25-7-2)9(3)10(4)26-15/h8H,6-7H2,1-5H3,(H,18,21)

InChI Key

QDYRQTAFTNGWLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)C

Origin of Product

United States

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